(Propadiene-1,3-diyl)bis(triethylsilane)
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Overview
Description
(Propadiene-1,3-diyl)bis(triethylsilane) is an organosilicon compound with the chemical formula C15H32Si2 This compound features a propadiene backbone with two triethylsilane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propadiene-1,3-diyl)bis(triethylsilane) typically involves the reaction of propadiene with triethylsilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Catalyst: Transition metal catalysts such as palladium or platinum to facilitate the addition of triethylsilane to the propadiene backbone.
Solvent: Organic solvents like toluene or hexane to dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of (Propadiene-1,3-diyl)bis(triethylsilane) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Propadiene-1,3-diyl)bis(triethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Halides (e.g., chloride, bromide) or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with modified functional groups.
Scientific Research Applications
(Propadiene-1,3-diyl)bis(triethylsilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential therapeutic applications, including as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Propadiene-1,3-diyl)bis(triethylsilane) exerts its effects involves the interaction of its silicon atoms with various molecular targets. The triethylsilane groups can participate in hydrosilylation reactions, where they add across double bonds in organic molecules. This process is facilitated by the presence of transition metal catalysts, which activate the silicon-hydrogen bonds and enable their addition to unsaturated substrates.
Comparison with Similar Compounds
Similar Compounds
(Propadiene-1,3-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triethylsilane.
(Propadiene-1,3-diyl)bis(tert-butyldimethylsilane): Features tert-butyldimethylsilane groups, offering different steric and electronic properties.
(Propadiene-1,3-diyl)bis(diphenylsilane): Contains diphenylsilane groups, providing distinct reactivity and applications.
Uniqueness
(Propadiene-1,3-diyl)bis(triethylsilane) is unique due to its specific combination of a propadiene backbone and triethylsilane groups
Properties
CAS No. |
89101-58-6 |
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Molecular Formula |
C15H32Si2 |
Molecular Weight |
268.58 g/mol |
InChI |
InChI=1S/C15H32Si2/c1-7-16(8-2,9-3)14-13-15-17(10-4,11-5)12-6/h14-15H,7-12H2,1-6H3 |
InChI Key |
JIUAPHPLXQSKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C=C=C[Si](CC)(CC)CC |
Origin of Product |
United States |
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